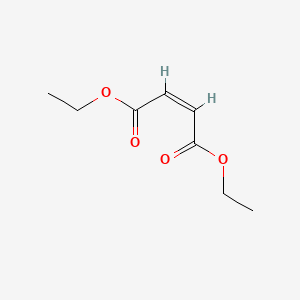

Maleinsäurediethylester

Übersicht

Beschreibung

Diethyl maleate is an organic compound with the chemical formula C₈H₁₂O₄. It is a colorless liquid at room temperature and is known for its role as a maleate ester. The compound is commonly used in various chemical reactions and industrial applications due to its unique properties .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Diethyl Maleate in Organic Chemistry

Diethyl maleate is frequently utilized as a dienophile in Diels-Alder reactions, a fundamental reaction in organic synthesis. Its unique reactivity is attributed to the presence of the α,β-unsaturated carbonyl group, making it a valuable intermediate in the synthesis of various organic compounds .

Polyaspartic Technology

Recent advancements in polyaspartic technology have expanded the use of diethyl maleate. In this context, it reacts with amines through Michael addition to produce polymers that are employed in coatings, adhesives, sealants, and elastomers .

Pharmaceutical Applications

Glutathione Depletion

Diethyl maleate is recognized for its role in depleting intracellular glutathione (GSH), which has significant implications in cancer research. Studies have shown that GSH depletion enhances the sensitivity of tumor cells to radiation therapy. For example, diethyl maleate has been demonstrated to radiosensitize hypoxic tumor cells by reducing GSH levels, thereby improving the efficacy of radiotherapy when combined with other sensitizers like misonidazole .

Cancer Treatment

In preclinical studies, diethyl maleate has been investigated for its potential in treating various cancers. It has been shown to affect the pharmacokinetics of certain chemotherapeutics by altering cellular GSH levels, thereby enhancing drug delivery and efficacy against cancer cells . Additionally, it has been studied for its effects on renal function and as a chemical depletory of glutathione in models of breast cancer .

Agricultural Uses

Pesticide Production

Diethyl maleate serves as an intermediate in the synthesis of the pesticide Malathion , which is widely used for pest control in agriculture. Its role as a precursor highlights its importance in agricultural chemistry and pest management strategies .

Case Study 1: Radiosensitization Effects

A study conducted on Chinese hamster ovary cells demonstrated that treatment with diethyl maleate led to enhanced radiosensitivity under hypoxic conditions. The depletion of GSH was found to synergize with radiation therapy, suggesting potential applications in improving cancer treatment outcomes .

Case Study 2: Impact on Male Fertility

Research involving animal models indicated that diethyl maleate induced oxidative stress affecting male fertility parameters such as sperm motility and concentration. This study provided insights into the compound's biological effects beyond its chemical applications and raised concerns regarding its safety profile .

Data Tables

Wirkmechanismus

Target of Action

Diethyl maleate (DEM) is a thiol-reactive α,β-unsaturated carbonyl compound . Its primary target is glutathione (GSH) , a crucial antioxidant in cells . GSH plays a significant role in preventing cellular damage caused by reactive oxygen species such as free radicals and peroxides .

Mode of Action

DEM interacts with its target, GSH, by depleting it in exposed cells . This interaction is facilitated by the disruption of disulfide bonds, leading to conformational changes in proteins and altering their activity .

Biochemical Pathways

The primary biochemical pathway affected by DEM is the glutathione pathway . By depleting GSH, DEM disrupts the normal functioning of this pathway, leading to a decrease in the cell’s antioxidant capacity . This can result in increased cellular susceptibility to oxidative stress .

Result of Action

The depletion of GSH by DEM can lead to a variety of molecular and cellular effects. At the molecular level, the reduction in GSH levels can disrupt redox homeostasis, leading to oxidative stress . At the cellular level, this oxidative stress can cause damage to various cellular components, potentially leading to cell death .

Biochemische Analyse

Biochemical Properties

Diethyl maleate plays a significant role in biochemical reactions due to its ability to deplete glutathione levels in cells. Glutathione is a crucial antioxidant that protects cells from oxidative stress. Diethyl maleate interacts with glutathione by forming a conjugate, which leads to the depletion of intracellular glutathione levels . This interaction is particularly important in studies related to oxidative stress and redox biology. Additionally, diethyl maleate has been shown to interact with various enzymes and proteins involved in the antioxidant defense system, such as glutathione S-transferase .

Cellular Effects

Diethyl maleate has profound effects on cellular processes. By depleting glutathione levels, it induces oxidative stress in cells, which can impair cell proliferation and function . For instance, in 3T3 fibroblasts, diethyl maleate has been shown to impair cell proliferation by depleting nuclear glutathione . Moreover, diethyl maleate affects cell signaling pathways, gene expression, and cellular metabolism by altering the redox state of the cell . It has also been observed to impact male reproductive activity in mice by reducing sperm concentration and motility .

Molecular Mechanism

The molecular mechanism of diethyl maleate involves the disruption of disulfide bonds in proteins, leading to conformational changes and altered protein activity . Diethyl maleate acts as an electrophile, reacting with the sulfhydryl groups of glutathione and other thiol-containing molecules . This reaction results in the formation of a conjugate, which depletes glutathione levels and induces oxidative stress. Additionally, diethyl maleate can modulate the activity of redox-sensitive transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), by altering the cellular redox state .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethyl maleate can change over time. Diethyl maleate is relatively stable at room temperature but can degrade under certain conditions . Over time, the depletion of glutathione by diethyl maleate can lead to long-term effects on cellular function, including sustained oxidative stress and altered gene expression . In in vitro studies, the effects of diethyl maleate on cellular processes can be observed within hours of exposure, while in vivo studies may show effects over a longer duration .

Dosage Effects in Animal Models

The effects of diethyl maleate vary with different dosages in animal models. At low doses, diethyl maleate can induce mild oxidative stress without causing significant toxicity . At high doses, diethyl maleate can cause severe oxidative stress, leading to toxic effects such as liver damage and impaired reproductive function . In male mice, high doses of diethyl maleate have been shown to reduce sperm concentration and motility, as well as decrease litter size .

Metabolic Pathways

Diethyl maleate is involved in metabolic pathways related to glutathione metabolism. It depletes glutathione levels by forming a conjugate with glutathione, which is then metabolized and excreted from the cell . This depletion of glutathione can affect various metabolic processes, including the detoxification of reactive oxygen species and the regulation of redox-sensitive signaling pathways . Diethyl maleate also influences the activity of enzymes involved in glutathione synthesis and metabolism, such as glutathione S-transferase .

Transport and Distribution

Diethyl maleate is transported and distributed within cells and tissues through passive diffusion . Once inside the cell, it can interact with intracellular glutathione and other thiol-containing molecules. The distribution of diethyl maleate within tissues can vary depending on the tissue type and the presence of transporters or binding proteins . In some cases, diethyl maleate may accumulate in specific tissues, leading to localized effects on cellular function .

Subcellular Localization

The subcellular localization of diethyl maleate is primarily in the cytoplasm, where it interacts with glutathione and other thiol-containing molecules . It can also affect other cellular compartments by altering the redox state of the cell. For example, diethyl maleate has been shown to deplete nuclear glutathione, which can impair cell proliferation and function . The localization and activity of diethyl maleate can be influenced by various factors, including the presence of targeting signals and post-translational modifications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Diethylmaleat wird durch Veresterung von Maleinsäure oder Maleinsäureanhydrid mit Ethanol synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines starken Säurekatalysators wie Schwefelsäure. Der Prozess kann unter Rückflussbedingungen durchgeführt werden, um eine vollständige Veresterung sicherzustellen .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Diethylmaleat hergestellt, indem Maleinsäureanhydrid, absolutes Ethanol, ein fester Säurekatalysator und ein Wasserentzugsmittel in einen Reaktionsbehälter gegeben werden. Das Gemisch wird erhitzt, um die Rückfluss-Wasserabtrennung durchzuführen, bis keine Wassertropfen mehr erscheinen. Die Reaktion wird dann für weitere 25-30 Minuten fortgesetzt, bevor das Produkt abgekühlt, gewaschen, getrocknet und destilliert wird, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Diethylmaleat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Maleinsäure zu bilden.

Reduktion: Es kann reduziert werden, um Bernsteinsäure zu bilden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, um verschiedene Ester zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Alkohole und Säuren unter sauren oder basischen Bedingungen.

Hauptprodukte:

Oxidation: Maleinsäure.

Reduktion: Bernsteinsäure.

Substitution: Verschiedene Ester, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

- Dimethyl maleate

- Dibutyl maleate

- Diethyl malonate

Comparison:

- Dimethyl maleate: Similar in structure but has methyl groups instead of ethyl groups. It is also used in esterification reactions and as a dienophile in Diels-Alder reactions .

- Dibutyl maleate: Has butyl groups instead of ethyl groups, making it more hydrophobic. It is used in the production of polymers and resins .

- Diethyl malonate: Similar in structure but has an additional methylene group. It is used in the synthesis of barbiturates and other pharmaceuticals .

Diethyl maleate is unique due to its specific reactivity with thiol groups and its applications in both industrial and medical fields.

Biologische Aktivität

Diethyl maleate (DEM) is a thiol-reactive compound widely utilized in biological research, particularly in studies concerning glutathione (GSH) depletion and its implications in various cellular processes. Its electrophilic nature allows it to interact with nucleophilic sites in proteins and nucleic acids, leading to significant biological effects. This article explores the biological activity of diethyl maleate, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Diethyl maleate primarily acts as a glutathione depletor , which has far-reaching consequences on cellular metabolism and survival. The following mechanisms have been identified:

- Glutathione Depletion : DEM effectively reduces GSH levels in various tissues, including liver, kidney, heart, and brain. Studies have shown that doses of 3 mmol DEM/kg can lead to up to 90% depletion of GSH in the liver within one hour post-administration .

- Protein Synthesis Inhibition : In isolated rat hepatocytes, high concentrations of DEM not only deplete GSH but also impair protein synthesis and amino acid transport systems .

- Cell Death Induction : DEM has been shown to induce apoptotic cell death in human colorectal carcinoma cells through its reactivity with thiols . This cytotoxicity is attributed to the formation of protein-thiol cross-links.

- Nrf2 Activation : DEM promotes the nuclear accumulation of FOXO1 and enhances the expression of Nrf2 target genes, contributing to stress resistance mechanisms in cells .

Table 1: Summary of Biological Effects of Diethyl Maleate

Case Studies

- Glutathione Depletion Study :

-

Cytotoxicity Assessment :

- A study comparing DEM with other α,β-unsaturated carbonyl compounds demonstrated that DEM's cytotoxic effects were significantly linked to its ability to form covalent bonds with thiol groups in proteins. This mechanism was validated by the reduced cytotoxicity observed when cells were pre-treated with N-acetylcysteine, a thiol donor .

- Nrf2 Activation Mechanism :

Eigenschaften

IUPAC Name |

diethyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPRKVQEAMIZSS-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020464 | |

| Record name | Diethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline] | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl maleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

218.00 °C. @ 760.00 mm Hg | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.40E+04 mg/L @ 30 °C (exp) | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

141-05-9, 623-91-6, 68988-24-9 | |

| Record name | Diethyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, di-C8-15-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G81WQB56OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1 - 2 °C | |

| Record name | Diethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.